Cas no 358751-77-6 (6-hydroxypyridine-2-carbaldehyde)
6-hydroxypyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarboxaldehyde,1,6-dihydro-6-oxo-
- 2-Pyridone-6-carboxaldehyde
- 6-oxo-1H-pyridine-2-carbaldehyde
- 2-Pyridone-6-carbaldehyde
- 6-hydroxypicolinaldehyde
- 6-Hydroxy-pyridine-2-carbaldehyde
- 6-Hydroxypyridine-2-carboxaldehyde
- 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
- 2-Pyridinecarboxaldehyde,1,6-dihydro-6-oxo-(9CI)
- 2-Pyridinecarboxaldehyde, 1,6-dihydro-6-oxo-
- 6-hydroxypyridine-2-carbaldehyde
- KRZYMTAWRSVBPH-UHFFFAOYSA-N
- 4493AB
- SY027987
- CS-0046233
- AKOS006343039
- AKOS015966396
- 358751-77-6
- 6- HYDROXYPYRIDINE-2-CARBOXALDEHYDE
- A930051
- MFCD10688270
- 1869712-45-7
- A874503
- DTXSID20621574
- 6-Oxo-1 pound not6-dihydropyridine-2-carbaldehyde
- FT-0647079
- SCHEMBL1536737
- DS-12686
- 1,6-Dihydro-6-oxopyridine-2-carboxaldehyde
- 6-Oxo-1,6-dihydro-2-pyridinecarbaldehyde, AldrichCPR
- N12900
- DB-082593
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- MDL: MFCD10688270
- Inchi: 1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9)
- InChI Key: KRZYMTAWRSVBPH-UHFFFAOYSA-N
- SMILES: O=C1C=CC=C(C=O)N1
Computed Properties
- Exact Mass: 123.03200
- Monoisotopic Mass: 123.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: -0.1
Experimental Properties
- Density: 1.327
- Boiling Point: 334.629℃/760mmHg
- Flash Point: 156.178°C
- Refractive Index: 1.629
- PSA: 50.19000
- LogP: 0.59970
6-hydroxypyridine-2-carbaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-hydroxypyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046436-1g |
2-Pyridone-6-carboxaldehyde |
358751-77-6 | 95% | 1g |
£286.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852162-1g |
6-Oxo-1,6-dihydropyridine-2-carbaldehyde |
358751-77-6 | 95% | 1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO502-1g |
6-hydroxypyridine-2-carbaldehyde |
358751-77-6 | 95+% | 1g |
2574.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO502-100mg |
6-hydroxypyridine-2-carbaldehyde |
358751-77-6 | 95+% | 100mg |
686CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO502-250mg |
6-hydroxypyridine-2-carbaldehyde |
358751-77-6 | 95+% | 250mg |
1565CNY | 2021-05-08 | |
| Fluorochem | 046436-250mg |
2-Pyridone-6-carboxaldehyde |
358751-77-6 | 95% | 250mg |
£129.00 | 2022-03-01 | |
| Fluorochem | 046436-5g |
2-Pyridone-6-carboxaldehyde |
358751-77-6 | 95% | 5g |
£802.00 | 2022-03-01 | |
| Fluorochem | 046436-10g |
2-Pyridone-6-carboxaldehyde |
358751-77-6 | 95% | 10g |
£1239.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO502-200mg |
6-hydroxypyridine-2-carbaldehyde |
358751-77-6 | 95+% | 200mg |
917.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO502-50mg |
6-hydroxypyridine-2-carbaldehyde |
358751-77-6 | 95+% | 50mg |
371.0CNY | 2021-08-04 |
6-hydroxypyridine-2-carbaldehyde Suppliers
6-hydroxypyridine-2-carbaldehyde Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 6-hydroxypyridine-2-carbaldehyde
6-Hydroxypyridine-2-Carbaldehyde: A Comprehensive Overview
6-Hydroxypyridine-2-carbaldehyde (CAS No. 358751-77-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as 2-formyl-6-hydroxypyridine, is characterized by its unique structural features, which include a pyridine ring with a hydroxyl group at the 6-position and an aldehyde group at the 2-position. These functional groups endow the molecule with a range of chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds.
The synthesis of 6-hydroxypyridine-2-carbaldehyde has been extensively studied, with several efficient and scalable methods reported in the literature. One common approach involves the condensation of 2-chloro-6-hydroxypyridine with formaldehyde in the presence of a suitable base. This method offers high yields and good purity, making it suitable for both laboratory-scale synthesis and industrial production. Another notable synthetic route involves the oxidation of 2-(hydroxymethyl)-6-hydroxypyridine using an oxidizing agent such as sodium hypochlorite or potassium permanganate. This method provides an alternative pathway for the preparation of 6-hydroxypyridine-2-carbaldehyde, offering flexibility in synthetic strategies.
In terms of its chemical properties, 6-hydroxypyridine-2-carbaldehyde exhibits a range of reactivity patterns due to its functional groups. The aldehyde group can undergo various reactions such as nucleophilic addition, condensation, and reduction, making it a useful building block for the synthesis of more complex molecules. The hydroxyl group can participate in hydrogen bonding and can be readily converted into other functional groups through reactions such as esterification, etherification, and acylation. These properties make 6-hydroxypyridine-2-carbaldehyde a valuable starting material for the preparation of derivatives with diverse biological activities.
The biological activity of 6-hydroxypyridine-2-carbaldehyde has been explored in several studies, highlighting its potential applications in medicinal chemistry. Recent research has shown that derivatives of this compound exhibit significant antioxidant and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 6-hydroxypyridine-2-carbaldehyde demonstrated potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. These findings suggest that compounds derived from 6-hydroxypyridine-2-carbaldehyde could have therapeutic potential in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant properties, 6-hydroxypyridine-2-carbaldehyde has also been investigated for its anti-inflammatory effects. A study published in the European Journal of Medicinal Chemistry found that some derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These results indicate that compounds derived from 6-hydroxypyridine-2-carbaldehyde could be useful in developing new anti-inflammatory drugs for conditions such as arthritis and inflammatory bowel disease.
The pharmacological profile of 6-hydroxypyridine-2-carbaldehyde has also been studied in preclinical models. In vitro assays have shown that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, a study published in Cancer Research demonstrated that a derivative of 6-hydroxypyridine-2-carbaldehyde induced apoptosis in human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that compounds derived from 6-hydroxypyridine-2-carbaldehyde could have potential applications in cancer therapy.
The structural versatility of 6-hydroxypyridine-2-carbaldehyde has also led to its use as a scaffold for the development of novel drug candidates. Researchers have synthesized a variety of derivatives by modifying the pyridine ring or introducing additional functional groups to enhance specific biological activities. For instance, a study published in Organic & Biomolecular Chemistry reported the synthesis and evaluation of several derivatives with enhanced solubility and bioavailability compared to the parent compound. These derivatives showed improved pharmacokinetic properties and enhanced therapeutic efficacy in preclinical models.
In conclusion, 6-Hydroxypyridine-2-Carbaldehyde (CAS No. 358751-77-6) is a multifaceted organic compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and chemical reactivity make it an attractive starting material for the synthesis of bioactive derivatives with diverse applications. Ongoing research continues to uncover new insights into the biological activities and therapeutic potential of compounds derived from this versatile scaffold, paving the way for future developments in medicinal chemistry and drug discovery.
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